molecular formula C20H30O5 B598362 14-Deoxy-11-hydroxyandrographolide CAS No. 160242-09-1

14-Deoxy-11-hydroxyandrographolide

Cat. No.: B598362
CAS No.: 160242-09-1
M. Wt: 350.455
InChI Key: BNLCOXWUZAOLDT-JLEOBMEESA-N
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Description

14-Deoxy-11-hydroxyandrographolide is a compound isolated from Andrographis paniculate . It shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .


Molecular Structure Analysis

The molecular weight of this compound is 350.45, and its formula is C20H30O5 . The compound’s structure has been characterized using 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .


Chemical Reactions Analysis

Several chemical reactions involving this compound have been reported . For example, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized using various techniques such as 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .

Scientific Research Applications

  • Cytotoxic Activity in Cancer Treatment : 14-Deoxy-11-hydroxyandrographolide and its analogs have shown significant potential in treating cancer. For instance, synthetic analogs of this compound exhibited notable cytotoxicities against various cancer cell lines, with some analogs being much more potent than the parent compound (Sirion et al., 2017).

  • Antibacterial and Antifungal Properties : This compound has demonstrated inhibitory effects against biofilm formation by microorganisms like Pseudomonas aeruginosa. It shows potential as a drug molecule against biofilm development by inhibiting the quorum sensing pathway in bacteria (Majumdar et al., 2019).

  • Molecular and Cellular Mechanisms : In a study on T-47D breast carcinoma cells, this compound induced toxicity and non-apoptotic cell death by regulating genes that inhibit cell proliferation or promote cell cycle arrest (Tan et al., 2012).

  • Structural Analysis : The crystal structure of this compound has been determined, providing insights into its molecular configuration, which is crucial for understanding its biological activities (Gupta et al., 1993).

  • Pharmacokinetics and Drug Delivery : Research has also focused on the pharmacokinetics of this compound and its derivatives, exploring how it can be effectively delivered in vivo, such as in the treatment of Leishmaniasis (Lala et al., 2003).

  • Phytochemical Composition : The compound is a key constituent of Andrographis paniculata, a medicinal plant used in traditional medicine, and its isolation and characterization have been studied extensively (Kulyal et al., 2010).

Mechanism of Action

Target of Action

14-Deoxy-11-hydroxyandrographolide, a compound isolated from Andrographis paniculata , shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells . It also inhibits NF-κB activation , which plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

The compound interacts with its targets, leading to changes in cellular processes. For instance, it inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This interaction results in the suppression of inflammation and the induction of cell differentiation .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the viral entry stage, gene replication, and the formation of mature functional proteins . It also impacts the redox status of cells, as evidenced by a decrease in the glutathione (GSH) content in treated cells .

Pharmacokinetics

Studies on similar compounds, such as dehydroandrographolide succinate, suggest that these compounds have nonlinear pharmacokinetic characteristics . They are rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . To ensure an effective concentration, multiple small doses are recommended in clinical regimens .

Result of Action

The action of this compound results in significant molecular and cellular effects. It induces GSH-dependent cell death in human promonocytic leukemic cells . It also reduces cell clumping and temporarily increases the expression of procaspase-3 during treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light quality, which affects the secondary metabolism of plants, is an important factor affecting the content of active components of medicinal plants like Andrographis paniculata

Biochemical Analysis

Biochemical Properties

14-Deoxy-11-hydroxyandrographolide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit NF-κB activation , a key transcription factor involved in inflammatory responses. This compound also exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells . It also exhibits antiproliferative action on both THP-1 and Jurkat cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits NF-κB activation , which plays a crucial role in regulating immune response to infection. In addition, it decreases the GSH content in the THP-1 cancer cell line, leading to a redox-mediated cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the expression of procaspase-3 in THP-1 cells varies during the time course of treatment with this compound. The expression reaches a maximum in treated cells at 32 hours and is markedly reduced at 48 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, male mice were fed a high-fat and high-cholesterol diet without or with 0.05% and 0.1% deAND supplementation. The results showed that deAND treatment for seven weeks reduced plasma alanine aminotransferase activity and lowered hepatic cholesterol accumulation .

Metabolic Pathways

It is known that this compound can modulate glucose metabolism , which could be key to explaining its diverse therapeutic effects.

Properties

IUPAC Name

4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLCOXWUZAOLDT-JLEOBMEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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